![molecular formula C18H19ClN2O B3034896 2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone CAS No. 250713-99-6](/img/structure/B3034896.png)
2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone
Descripción general
Descripción
2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone is a useful research compound. Its molecular formula is C18H19ClN2O and its molecular weight is 314.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 18.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
In Vitro Antitumor Activity : Some 1,2,4-triazine derivatives with piperazine amide moiety, including variants related to 2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone, have demonstrated promising antiproliferative effects against breast cancer cells, as indicated by studies on MCF-7 breast cancer cells and NIH/3T3 healthy cells. These compounds showed comparable effectiveness to the anticancer drug cisplatin in certain aspects (Yurttaş et al., 2014).
Synthesis and Antitumor Activity of Piperazine-Based Derivatives : Piperazine-based tertiary amino alcohols and their dihydrochlorides, which are related to this compound, have been synthesized and shown to affect tumor DNA methylation processes in vitro (Hakobyan et al., 2020).
Antibacterial and Antifungal Activities
Antibacterial and Antifungal Activities : Azole-containing piperazine derivatives, structurally related to this compound, have demonstrated significant antibacterial and antifungal effects in vitro. Some derivatives exhibited activities comparable to standard drugs like chloramphenicol and fluconazole (Gan et al., 2010).
Synthesis and Antimicrobial Evaluation of New Chalcones : Chalcones containing piperazine or dichlorothiophene moieties have shown potential activity against Gram-positive bacteria like Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans (Tomar et al., 2007).
Other Applications
Anti-HIV-1 RT Evaluation : Piperazine-1-yl ethanone derivatives, structurally similar to this compound, have been synthesized and evaluated for their inhibitory activity against HIV-1 RT. These compounds displayed varying degrees of potency against HIV-1 RT (Chander et al., 2017).
Design and Synthesis for Antipsychotic Activity : Some derivatives of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone have been designed and evaluated for their antipsychotic activity, showcasing considerable anti-dopaminergic and anti-serotonergic activities (Bhosale et al., 2014).
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-16-6-8-17(9-7-16)21-12-10-20(11-13-21)14-18(22)15-4-2-1-3-5-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQFBZUWTRBALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201213501 | |
| Record name | 2-[4-(4-Chlorophenyl)-1-piperazinyl]-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201213501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666646 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
250713-99-6 | |
| Record name | 2-[4-(4-Chlorophenyl)-1-piperazinyl]-1-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250713-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(4-Chlorophenyl)-1-piperazinyl]-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201213501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dibenzo[b,f]azocin-6(5H)-one](/img/structure/B3034813.png)
![(Z)-5,6-dihydrodibenzo[b,f]azocine](/img/structure/B3034814.png)

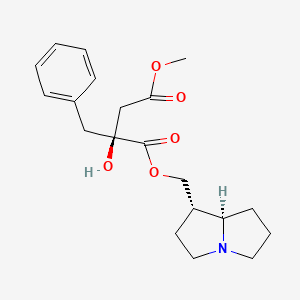
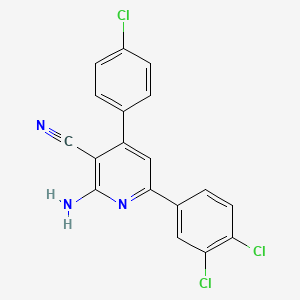




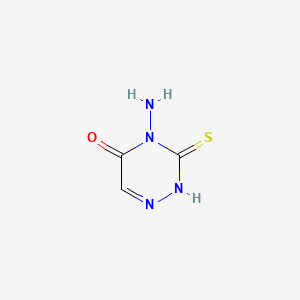
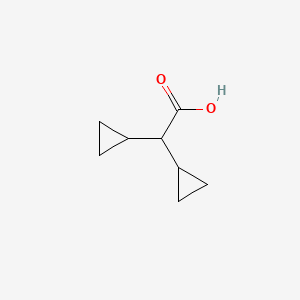
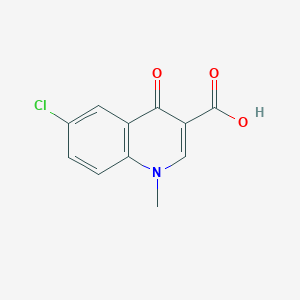
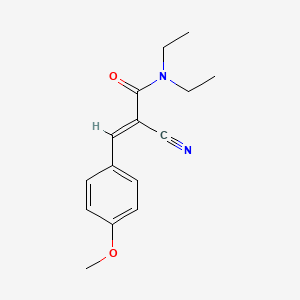
![N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B3034834.png)
